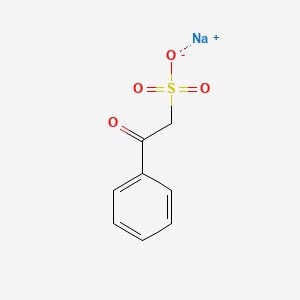

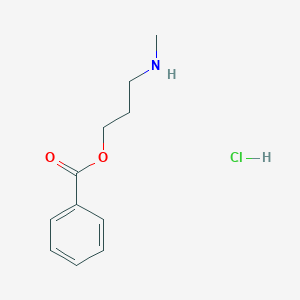

![molecular formula C12H19NO3 B3148131 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 636997-28-9](/img/structure/B3148131.png)

2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol

Descripción general

Descripción

“2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol” is a compound with the molecular formula C12H19NO3 . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a method for preparing 2,5-dimethoxy phenylethylamine involves a series of reactions starting from 4-dimethoxy benzene and chloracetyl chloride .Aplicaciones Científicas De Investigación

Molecular Mechanism and Biochemical Pathways

Understanding Lignin Acidolysis : Research by Yokoyama (2015) elucidates the acidolysis mechanisms of lignin model compounds, which are crucial for the breakdown and valorization of lignocellulosic biomass. These findings could inform the development of more efficient processes for lignin conversion into valuable chemical precursors, including those structurally related to 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol (Yokoyama, 2015).

Alcohol Metabolism Insights : Triolo et al. (2022) explore the quantification of ethyl glucuronide (EtG) in hair as a biomarker for alcohol consumption, providing insights into the metabolism of ethanol and its implications for various pathological conditions. This research underscores the complex metabolism of alcohol-related compounds and their potential diagnostic applications (Triolo et al., 2022).

Bioconversion of Ethanol : A study on the bioconversion of Parthenium into fuel ethanol by Swati et al. (2013) investigates the potential of using invasive weed biomass for ethanol production. This research highlights the versatility of ethanol and related compounds in renewable energy applications (Swati et al., 2013).

Ethanol to Ethylene Conversion : Zhang and Yu (2013) review the catalytic dehydration of ethanol to ethylene, a key industrial process. This research points to the importance of understanding the chemical properties and reactions of ethanol derivatives for their application in chemical manufacturing (Zhang & Yu, 2013).

Renewable Energy and Hydrogen Production : Ni et al. (2007) discuss the reforming of bio-ethanol for hydrogen production, emphasizing the role of catalysis in enhancing the efficiency of this renewable energy process. The findings provide a foundation for the development of sustainable energy technologies leveraging ethanol and its derivatives (Ni et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets, leading to changes in cellular function

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to cause various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol . These factors can include pH, temperature, presence of other compounds, and more .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol” could include further investigation into its synthesis, structure, reactions, mechanism of action, properties, and safety. This could lead to a better understanding of its potential applications in various fields .

Propiedades

IUPAC Name |

2-[1-(2,5-dimethoxyphenyl)ethylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(13-6-7-14)11-8-10(15-2)4-5-12(11)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFCXRMFLRGWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)